3-(3-Tosylureido)phenyl p-toluenesulfonate

Catalog No.
S1534643
CAS No.
232938-43-1
M.F
C21H20N2O6S2
M. Wt
460.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Tosylureido)phenyl p-toluenesulfonate

CAS Number

232938-43-1

Product Name

3-(3-Tosylureido)phenyl p-toluenesulfonate

IUPAC Name

[3-[(4-methylphenyl)sulfonylcarbamoylamino]phenyl] 4-methylbenzenesulfonate

Molecular Formula

C21H20N2O6S2

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C21H20N2O6S2/c1-15-6-10-19(11-7-15)30(25,26)23-21(24)22-17-4-3-5-18(14-17)29-31(27,28)20-12-8-16(2)9-13-20/h3-14H,1-2H3,(H2,22,23,24)

InChI Key

HEVGMYPGMWZOBU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Synonyms

N-(4-Methylphenylsulfonyl)-N’-[3-(4-methylphenylsulfonyloxy)phenyl]urea; N-(p-Toluenesulfonyl)-N’-(3-p-toluenesulfonyloxyphenyl)urea; N-p-Tolylsulfonyl-N’-3-(p-tolylsulfonyloxy)phenylurea; PF 201; 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Application in Pharmaceutical Industry

Application in Nonlinear Optics

Application in Direct Thermal Recording Media

Application in Genotoxic Impurities Quantitation

Molecular Structure Analysis

The key features of the molecule include:

  • Two p-toluenesulfonate groups (tosyl groups) attached to benzene rings through sulfonate ester linkages (O-S(=O)-O-). Tosyl groups are known for their stability and ability to participate in various chemical reactions [].
  • A ureido group (NH-CO-NH-) connected to one of the benzene rings. Ureido groups can participate in hydrogen bonding and can be involved in interactions with other molecules [].
Typical of sulfonate esters. It can undergo nucleophilic substitution reactions where the tosylate group acts as a leaving group. The presence of the tosylureido group allows for further functionalization, making it valuable in synthetic chemistry. Specific reactions include:

  • Nucleophilic Attack: The tosylate can be attacked by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
  • Hydrolysis: The compound may also undergo hydrolysis, resulting in the release of p-toluenesulfonic acid and other products.

The synthesis of 3-(3-Tosylureido)phenyl p-toluenesulfonate typically involves the following steps:

  • Formation of Tosylureido Group: The tosylureido moiety can be synthesized by reacting an amine with tosyl chloride in the presence of a base.
  • Coupling Reaction: The resulting tosylureido compound is then reacted with p-toluenesulfonic acid or its derivatives to form the final product.
  • Purification: The crude product can be purified through recrystallization or chromatography to obtain a high-purity compound.

3-(3-Tosylureido)phenyl p-toluenesulfonate finds applications primarily in organic synthesis as a reagent. Its roles include:

  • Reagent in Organic Synthesis: It is used for introducing functional groups into organic molecules.
  • Intermediate in Pharmaceutical Development: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.

Several compounds share structural similarities with 3-(3-Tosylureido)phenyl p-toluenesulfonate, each possessing unique properties and applications:

Compound NameStructure/Functional GroupsUnique Features
p-Toluenesulfonic AcidSulfonic acid groupStrong organic acid used widely in organic synthesis
Tosyl ChlorideChloride derivative of tosyl groupCommonly used as an electrophile in organic reactions
Benzene SulfonamideSulfonamide structureKnown for its pharmaceutical applications
4-Methylbenzenesulfonic AcidMethyl-substituted sulfonic acidUsed similarly to p-toluenesulfonic acid

The uniqueness of 3-(3-Tosylureido)phenyl p-toluenesulfonate lies in its dual functionality as both a sulfonate ester and an urea derivative, allowing for diverse reactivity that is not present in simpler sulfonates or sulfonamides.

XLogP3

4.6

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

232938-43-1

Wikipedia

Pergafast 201

Dates

Modify: 2023-08-15

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